Shi Epoxidation Oxazolidinone Ethyl Catalyst
CAS No.: 879880-79-2
Cat. No.: VC8364528
Molecular Formula: C18H21NO6
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 879880-79-2 |
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Molecular Formula | C18H21NO6 |
Molecular Weight | 347.4 g/mol |
IUPAC Name | (3'aR,5S,7'aR)-3-(4-ethylphenyl)-2',2'-dimethylspiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione |
Standard InChI | InChI=1S/C18H21NO6/c1-4-11-5-7-12(8-6-11)19-10-18(25-16(19)21)15(20)14-13(9-22-18)23-17(2,3)24-14/h5-8,13-14H,4,9-10H2,1-3H3/t13-,14-,18+/m1/s1 |
Standard InChI Key | FLYFZOSQSKQBNR-LBTNJELSSA-N |
Isomeric SMILES | CCC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O |
SMILES | CCC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O |
Canonical SMILES | CCC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The catalyst’s spirocyclic framework integrates a dioxolo[4,5-c]pyran ring fused to an oxazolidinone moiety, enforcing a rigid conformation that minimizes epimerization and stabilizes the reactive dioxirane intermediate . Key structural features include:
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Stereogenic Centers: The (3aR,5'S,7aR) configuration creates a chiral environment critical for enantioselectivity .
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Oxazolidinone Group: This electron-withdrawing component enhances the electrophilicity of the ketone precursor, accelerating dioxirane formation while reducing undesired Baeyer-Villiger decomposition .
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4-Ethylphenyl Substituent: Positioned at C3', the ethyl group fine-tunes steric bulk and π-π interactions with alkene substrates, particularly improving selectivity for cis-olefins .
Table 1: Molecular Properties of the Shi Oxazolidinone Ethyl Catalyst
Synthesis and Stability Enhancements
The catalyst is synthesized from D-fructose in a three-step sequence:
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Ketal Formation: Treatment of fructose with acetone and HClO₄ yields a protected furanose intermediate .
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Oxidation: PCC (pyridinium chlorochromate) oxidizes the anomeric position to a ketone .
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Oxazolidinone Incorporation: Reaction with 4-ethylphenyl isocyanate introduces the oxazolidinone moiety, completing the spirocyclic structure .
Modifications to earlier Shi catalysts addressed stability issues:
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Electron-Withdrawing Groups: Replacing ketal acetals with oxazolidinones (as in this catalyst) suppresses Baeyer-Villiger degradation, enabling catalytic use at 1–5 mol% loadings versus 20–30 mol% for prior analogs .
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pH Optimization: Operating at pH 10.5 minimizes oxone autodecomposition while maintaining catalyst integrity .
Mechanism of Enantioselective Epoxidation
Dioxirane Formation
The ketone precursor reacts with oxone (KHSO₅) to generate a dioxirane intermediate. The oxazolidinone’s electron-withdrawing nature stabilizes the transition state for dioxirane formation, as shown by DFT calculations :
Oxygen Transfer to Alkenes
Experimental kinetic isotope effects (KIE = 1.029 at β-position, 1.003 at α-position) reveal an asynchronous transition state where the β C–O bond forms ahead of the α bond . This asynchronicity arises from:
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Steric Guidance: The oxazolidinone’s ethylphenyl group directs alkene approach to the si-face, while the spirocyclic framework blocks the re-face .
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Conformational Flexibility: Transition structures with natural asynchronicity (resembling unhindered models) exhibit lower activation barriers .
Table 2: Enantioselectivity in Shi Epoxidation with Oxazolidinone Catalyst
Substrate | Conditions | ee (%) | Configuration | Reference |
---|---|---|---|---|
cis-Styrene | -10°C, 12 h | 92 | (R,R) | |
trans-β-Methylstyrene | pH 10.5, 8 h | 98 | (R,R) | |
Terminal Alkene (R=Bu) | 0°C, 8 h | 64 | (R) |
Substrate Scope and Limitations
The ethyl oxazolidinone catalyst excels with:
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cis-Disubstituted Alkenes: π-Conjugating groups (e.g., aryl, ester) proximal to the oxazolidinone achieve 82–92% ee due to favorable steric and electronic interactions .
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Trisubstituted Alkenes: High enantioselectivity (up to 98% ee) stems from restricted rotation in the transition state .
Challenges persist with:
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Terminal Alkenes: Moderate ee (64%) due to reduced steric differentiation .
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Electron-Deficient Alkenes: α,β-Unsaturated esters require modified catalysts (e.g., acetate-substituted analogs) for >90% ee .
Comparative Analysis with Other Shi Catalysts
Table 3: Performance of Shi Catalysts in Epoxidation
Catalyst | Key Feature | Optimal Substrate | ee Range (%) | Loading (mol%) |
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Oxazolidinone Ethyl | 4-Ethylphenyl | cis-Olefins | 64–92 | 1–5 |
Fructose Ketone 54 | Fused ketal | trans-Olefins | 90–98 | 20–30 |
Acetate-Substituted 64 | Electron-withdrawing acetate | α,β-Unsaturated esters | 95–98 | 5–10 |
The ethyl oxazolidinone variant outperforms earlier catalysts in cis-olefin epoxidation due to tailored steric bulk, while maintaining low loadings .
Industrial and Synthetic Applications
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Pharmaceutical Intermediates: Used in synthesizing epothilones and taxane analogs, where stereochemical precision is critical .
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Green Chemistry: Operates without transition metals, reducing heavy metal waste .
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Scale-Up Protocols: Hydrogen peroxide can replace oxone, improving safety and cost-efficiency .
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